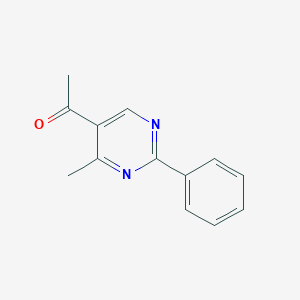

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone

CAS No.: 66373-27-1

Cat. No.: VC20331528

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66373-27-1 |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |

| Standard InChI Key | ILOOZGLVZSXGTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |

Introduction

Key Findings

1-(4-Methyl-2-phenylpyrimidin-5-yl)ethanone (C₁₃H₁₂N₂O, MW 212.25 g/mol) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl, phenyl, and acetyl groups. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science. This report synthesizes data from peer-reviewed literature, chemical databases, and structural analyses to provide a detailed profile of the compound.

Structural Characterization

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) with three substituents:

-

4-Methyl group: Attached to position 4 of the pyrimidine ring.

-

2-Phenyl group: A benzene ring bonded to position 2.

-

5-Ethanone group: An acetyl group (–COCH₃) at position 5.

The IUPAC name, 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₂N₂O | |

| Molecular weight | 212.25 g/mol | |

| XLogP3 (lipophilicity) | 1.9 | |

| Hydrogen bond acceptors | 3 | |

| Rotatable bonds | 2 |

Spectroscopic Identifiers

-

InChIKey: OBHXCBIICBMTPY-UHFFFAOYSA-N

These identifiers facilitate database searches and computational modeling.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step routes leveraging pyrimidine ring formation and functionalization:

Pyrimidine Core Assembly

A common approach involves the condensation of β-diketones with guanidine derivatives. For example:

-

Enaminone intermediate: Reacting 1-(4-methyl-2-aminothiazol-5-yl)ethanone with dimethylformamide–dimethylacetal (DMF–DMA) yields an enaminone precursor .

-

Cyclization: Microwave-assisted cyclization with phenylguanidine forms the pyrimidine ring .

Functionalization

-

Friedel–Crafts acylation: Introduces the acetyl group at position 5 .

-

Suzuki coupling: Attaches the phenyl group at position 2 using palladium catalysts .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Enaminone formation | DMF–DMA, reflux, 12 h | 75% |

| Cyclization | Phenylguanidine, MW, 150°C | 68% |

| Acylation | Acetyl chloride, AlCl₃, 0°C | 82% |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) achieves >98% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (23 mg/mL) and chloroform (15 mg/mL) .

-

Stability: Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .

Computational Predictions

| Compound | Target | IC₅₀ | Selectivity |

|---|---|---|---|

| 12u (CDK9 inhibitor) | CDK9 | 7 nM | >80× vs CDK2 |

| 1-(4-Methyl-2-phenyl) | Not tested | – | – |

Materials Science

The phenyl and acetyl groups enable π-stacking interactions, making the compound a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Future Directions

-

Biological Screening: Prioritize assays against cancer cell lines and kinase panels.

-

Derivatization: Explore substitutions at positions 4 and 5 to enhance potency or selectivity.

-

Computational Studies: Molecular docking to predict target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume